Scientific Field: Chemistry, specifically Coordination Chemistry and Photocatalysis.
Application Summary: 3,5-bis (3,4-dicarboxyphenoxy)benzoic acid-appended Mn (ii) coordination polymers were synthesized and used as photocatalysts for the photodecomposition of antibiotics.
Methods of Application: Four new coordination polymers were synthesized under hydrothermal conditions and characterized.
Results: All four complexes exhibited optical semiconducting behavior and were used as photocatalysts for the photodecomposition of antibiotics, including chloramphenicol (CAP), nitrofurazone (NFZ), ornidazole (ODZ), oxytetracycline (OXY) and sulfamethoxazole (SMT).
Scientific Field: Spectroscopy and Analytical Chemistry.
Application Summary: A water-soluble azo dye with a D–π–A–π–D conjugated structure, 3,5-bis- (2,4,6-trihydroxyphenylazo)benzoic acid (THPBA) was developed using phloroglucinol as the electron-donating group, benzoic acid as the electron-accepting one, and the azo double bond as the bridging one.
Methods of Application: The UV-Vis spectral properties of the elaborated structure as well as its spectral response to the pH were investigated in detail.
Results: The present THPBA, combining carboxyl, azo, and multihydroxyl groups, possesses excellent UV-vis spectra with changing pH values and solvents.
Scientific Field: Chemistry, specifically Coordination Chemistry.
Application Summary: 3,5-bis (3,4-dicarboxyphenoxy)benzoic acid-appended Mn (ii) coordination polymers were synthesized and used for a wide range of applications such as sensing and photocatalysis.
3,5-Bis(octyloxy)benzoic acid is an organic compound characterized by the presence of two octyloxy groups attached to the benzene ring at the 3 and 5 positions. Its molecular formula is , with a molar mass of approximately 378.55 g/mol . The compound exhibits a white solid appearance and is soluble in organic solvents, making it suitable for various applications in materials science and organic chemistry.
The synthesis of 3,5-bis(octyloxy)benzoic acid typically involves several steps:
A typical synthesis route involves refluxing methyl 3,5-dioctyloxybenzoate with potassium hydroxide in ethanol to produce 3,5-bis(octyloxy)benzoic acid .
3,5-Bis(octyloxy)benzoic acid has several applications:
Studies on the interactions of 3,5-bis(octyloxy)benzoic acid with various biological molecules have shown its potential as a molecular probe. Its interaction with lipid bilayers suggests it may influence membrane fluidity and stability. Additionally, its ability to form hydrogen bonds could play a role in its biological activity.
Several compounds exhibit structural similarities to 3,5-bis(octyloxy)benzoic acid. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Octyloxybenzoic acid | Single octyloxy group | Simpler structure, less hydrophobic |
| 4-Octyloxybenzoic acid | Single octyloxy group at position 4 | Different substitution pattern |
| 3,5-Dioctyloxybenzoic acid | Two octyloxy groups | Increased hydrophobicity |
| 4-Octylphenol | Octyl group on phenolic structure | Exhibits endocrine-disrupting properties |
The uniqueness of 3,5-bis(octyloxy)benzoic acid lies in its dual octyloxy substitution which enhances its solubility and functional properties compared to simpler derivatives.
The compound features a central benzoic acid core substituted at the 3- and 5-positions with octyloxy groups ($$-\text{O}(\text{CH}2)7\text{CH}_3$$). Key structural attributes include:
The octyloxy chains impart hydrophobicity, while the carboxylic acid group enables hydrogen bonding and ionic interactions. This duality facilitates the formation of stable supramolecular architectures.
The IUPAC name 3,5-dioctoxybenzoic acid reflects the substituents’ positions and the parent benzoic acid structure. Common synonyms include:
The systematic naming follows the carboxylic acid functional group as the principal chain, with octyloxy groups numbered according to their positions on the aromatic ring.